molecular formula C15H15F3O3 B13967361 cis-3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylicacid

cis-3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylicacid

Cat. No.: B13967361
M. Wt: 300.27 g/mol
InChI Key: SJYYLUUYOGRNAZ-ZJUUUORDSA-N
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Description

cis-3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid is a chiral compound with the molecular formula C15H15F3O3. It contains a mixture of enantiomers and is not chirally pure . This compound is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, making it an interesting subject for various chemical studies.

Preparation Methods

The synthesis of cis-3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid involves several steps. The synthetic routes typically include the formation of the cyclopentane ring followed by the introduction of the trifluoromethylphenyl group. Specific reaction conditions and reagents used in these steps are crucial for achieving the desired product. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

cis-3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce the carbonyl group to an alcohol.

    Substitution: This reaction can replace one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens.

Scientific Research Applications

cis-3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of cis-3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a significant role in its reactivity and interactions. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

cis-3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C15H15F3O3

Molecular Weight

300.27 g/mol

IUPAC Name

(1S,3R)-3-[2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C15H15F3O3/c16-15(17,18)12-4-2-1-3-11(12)13(19)8-9-5-6-10(7-9)14(20)21/h1-4,9-10H,5-8H2,(H,20,21)/t9-,10+/m1/s1

InChI Key

SJYYLUUYOGRNAZ-ZJUUUORDSA-N

Isomeric SMILES

C1C[C@@H](C[C@@H]1CC(=O)C2=CC=CC=C2C(F)(F)F)C(=O)O

Canonical SMILES

C1CC(CC1CC(=O)C2=CC=CC=C2C(F)(F)F)C(=O)O

Origin of Product

United States

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